Lysyl-serine
Description
Dipeptide Classification and Formation within Biological Systems
Lysyl-serine is classified as a dipeptide, a molecule formed by the condensation of two amino acids linked by a single peptide bond. Specifically, it is composed of the amino acids lysine (B10760008) and serine. cymitquimica.comnih.gov The formation of this compound involves a peptide bond linking the carboxyl group of one amino acid to the amino group of the other. cymitquimica.com In biological systems, this process occurs during protein synthesis, where amino acids are sequentially added to a growing polypeptide chain. This compound is formed from L-lysine and L-serine residues. nih.gov The dipeptide is characterized by its structure, featuring the peptide bond between the carboxyl group of serine and the amino group of lysine. cymitquimica.com Due to the presence of polar functional groups, L-Lysyl-L-serine is typically soluble in water. cymitquimica.com
Foundational Roles as a Biochemical Building Block for Peptides and Proteins
Amino acids serve as the fundamental building blocks of peptides and proteins. nih.govplasticsurgerykey.com this compound, as a dipeptide, represents a simple form of these larger biomolecules. It can participate in various biochemical reactions and serves as a building block for larger peptides or proteins. cymitquimica.com The sequence and arrangement of amino acids, including the Lys-Ser linkage, are crucial in determining the structure and function of the resulting peptides and proteins. plasticsurgerykey.com Lysine and serine themselves are fundamental amino acids involved in protein synthesis. frontiersin.orgfrontiersin.org Serine, for instance, plays a significant role as a main substrate in protein synthesis. frontiersin.org
Emerging Significance in Advanced Biological Processes and Cellular Signaling
Beyond its role as a basic building block, the constituent amino acids of this compound, and proteins containing these residues, are increasingly recognized for their involvement in advanced biological processes and cellular signaling. This compound itself plays a role in various biological processes, including protein synthesis and cellular signaling. cymitquimica.com
Research into proteins containing lysine and serine has shed light on their roles in signaling pathways. For example, lysyl-tRNA synthetase (LysRS), an enzyme involved in protein synthesis, when phosphorylated at serine 207 (P-s207 LysRS), has been observed to be released from the cytoplasmic multi-tRNA synthetase complex and translocate to the nucleus. oncotarget.comnih.gov This translocation is associated with the activation of the transcription factor MITF in certain cell types and is linked to EGFR signaling activation in human lung cancer. oncotarget.comnih.gov Studies have indicated that nuclear P-s207 LysRS may have functional and prognostic significance in non-small-cell lung cancer, with its presence correlating with improved disease-free survival in patients with EGFR mutations and negative lymph node metastases. oncotarget.comnih.gov
Another enzyme, lysyl oxidase (LOX), which catalyzes the oxidation of lysine residues in collagen and elastin (B1584352), has been implicated in modifying signaling pathways, such as the platelet-derived growth factor (PDGF) signaling pathway. mdpi.com LOX-mediated oxidation of lysyl residues in the cell surface PDGF receptor-β (PDGFRβ) can affect the turnover of phosphorylated elements within the PDGFR-dependent pathway, influencing processes like vascular remodeling and angiogenesis. mdpi.com
Furthermore, serine itself is a precursor for neuroactive signaling molecules, including glycine (B1666218) and D-serine, which play roles as coagonists of NMDA receptors. nih.gov This highlights the broader involvement of serine metabolism in cellular communication within the nervous system. nih.gov While these examples primarily focus on proteins containing lysine and serine or the signaling roles of serine derivatives, they underscore the increasing recognition of the importance of these amino acids in complex biological signaling networks.
| Compound Name | PubChem CID | Molecular Formula |
| This compound | 151428 | C₉H₁₉N₃O₄ |
Detailed Research Findings: Lysyl-tRNA Synthetase Phosphorylation
Detailed research has investigated the role of serine 207 phosphorylated lysyl-tRNA synthetase (P-s207 LysRS) in the context of non-small-cell lung carcinoma. A signal transduction pathway has been described where P-s207 LysRS is released from the cytoplasmic multi-tRNA synthetase complex (MSC) and moves into the nucleus, where it activates the transcription factor MITF. oncotarget.comnih.gov This transformation of LysRS occurs due to EGFR signaling activation in human lung cancer. oncotarget.comnih.gov Activation of the EGFR leads to the phosphorylation of LysRS at serine position 207, its subsequent release from the MSC, and translocation to the nucleus. oncotarget.comnih.gov
Analysis of tissue samples from non-small-cell lung cancer patients revealed high nuclear staining for P-s207 LysRS in patients with EGFR mutations compared to those with wild-type EGFR. oncotarget.comnih.gov The presence of nuclear P-s207 LysRS was associated with improved mean disease-free survival (DFS). oncotarget.comnih.gov Specifically, patients with mutated EGFR and no lymph node metastases showed better DFS when nuclear P-s207 LysRS was present (67.5 months) compared to its absence (52.4 months), a statistically significant difference (p = 0.046). oncotarget.com In patients with lymph node metastases, EGFR mutated patients positive for nuclear P-s207 LysRS had a DFS of 59.7 months versus 38 months for those without nuclear P-s207 LysRS, although this difference did not reach statistical significance (p = 0.17). oncotarget.com Conversely, in EGFR wild-type patients with lymph node metastases, the presence of nuclear P-s207 LysRS predicted shorter DFS (24.6 months) compared to its absence (53.9 months), which was statistically significant (p = 0.005). oncotarget.com These findings strongly suggest the functional and prognostic significance of P-s207 LysRS in non-small-cell lung cancer. oncotarget.comnih.gov
Compound Information
| Property | Value |
| PubChem CID | 151428 nih.gov |
| Molecular Formula | C₉H₁₉N₃O₄ cymitquimica.comnih.govuni.lu |
| Molecular Weight | 233.27 g/mol nih.gov |
| CAS Number | 6665-19-6 cymitquimica.comnih.gov |
| Synonyms | L-lysyl-L-serine, Lys-Ser, lysylserine, KS dipeptide, L-Serine, N-L-lysyl- nih.gov |
| Description | A dipeptide formed from L-lysine and L-serine residues. nih.gov |
| Biological Role | Has a role as a metabolite. nih.gov Plays a role in various biological processes, including protein synthesis and cellular signaling. cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6665-19-6 |
|---|---|
Molecular Formula |
C9H19N3O4 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H19N3O4/c10-4-2-1-3-6(11)8(14)12-7(5-13)9(15)16/h6-7,13H,1-5,10-11H2,(H,12,14)(H,15,16)/t6-,7-/m0/s1 |
InChI Key |
YSZNURNVYFUEHC-BQBZGAKWSA-N |
SMILES |
C(CCN)CC(C(=O)NC(CO)C(=O)O)N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CO)C(=O)O)N |
Appearance |
Solid powder |
Other CAS No. |
6665-19-6 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
lysyl-serine lysyl-serine dihydrochloride lysyl-serine, (D-Lys-L-Ser)-isomer lysyl-serine, bis(trifluoroacetate) salt lysyl-serine, mono-acetate salt T cell modulatory peptide TCMP-80 |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Constituent Amino Acids
L-Serine Biosynthesis Pathways
L-serine is a crucial amino acid involved in protein synthesis and serving as a precursor for various biomolecules, including glycine (B1666218), cysteine, tryptophan, nitrogenous bases, phospholipids (B1166683), and sphingolipids. frontiersin.orgnih.govtandfonline.com Plants, animals, and microorganisms possess pathways for L-serine biosynthesis. In plants, L-serine also plays a role in responses to environmental stresses such as high salinity, flooding, and low temperature. frontiersin.org
Three main pathways for L-serine biosynthesis have been described: the phosphorylated pathway, the glycolate (B3277807) pathway (associated with photorespiration), and the glycerate pathway. frontiersin.orgtandfonline.comoup.comnih.govuv.es The biological significance of the coexistence of these pathways in plants is still being investigated, as is the functional relevance of each pathway in different organs and under varying environmental conditions. tandfonline.comtandfonline.com
Phosphorylated Pathway from Glycolytic Intermediates in Mammalian and Plant Systems
The phosphorylated pathway of L-serine biosynthesis is conserved among plants, animals, and bacteria. frontiersin.orgnih.govresearchgate.net This pathway is considered to play a significant role in non-photosynthetic organs or under conditions where photorespiration is repressed, such as under high CO2 conditions in plants. frontiersin.org In plants, this pathway operates in plastids and is thought to contribute to serine biosynthesis mostly in the dark or in non-photosynthetic tissues. nih.govportlandpress.com It is also considered important for supplying serine under environmental stresses like high salinity, flooding, and cold. nih.gov In mammals, this cytosolic pathway starts from 3-phosphoglycerate (B1209933), an intermediate of glycolysis. nih.govfrontiersin.org
The phosphorylated pathway involves three sequential enzymatic reactions. nih.govfrontiersin.orgfrontiersin.org The initial committed step is catalyzed by 3-phosphoglycerate dehydrogenase (PGDH), which converts 3-phosphoglycerate (3-PGA) to 3-phosphohydroxypyruvate (3-PHP) with the reduction of NAD+ to NADH. researchgate.netnih.govfrontiersin.orgfrontiersin.org This step is often regulated by feedback inhibition from L-serine in bacteria. frontiersin.orgnih.gov In Arabidopsis thaliana, two out of three PGDH isozymes are inhibited by L-serine and activated by other amino acids like L-alanine, L-valine, L-methionine, L-homoserine, and L-homocysteine, suggesting a more complex regulatory mechanism than in bacteria. frontiersin.orgportlandpress.com Studies on Marchantia polymorpha (liverwort) have identified a sole PGDH isozyme that is inhibited by L-serine and slightly activated by five other amino acids, suggesting that ancestral land plant PGDH had similar regulatory characteristics. frontiersin.org Phosphate (B84403) ions have also been found to stabilize MpPGDH, suggesting their role in regulating this pathway in Marchantia polymorpha. frontiersin.org
The second step is catalyzed by phosphoserine aminotransferase (PSAT), a pyridoxal (B1214274) 5'-phosphate-dependent enzyme that transaminates 3-phosphohydroxypyruvate to 3-phosphoserine, typically using L-glutamate as the amino donor. researchgate.netnih.govfrontiersin.orgfrontiersin.org PSAT is also required for the biosynthesis of its cofactor, pyridoxal 5'-phosphate. nih.gov
The final step involves phosphoserine phosphatase (PSP), which hydrolyzes 3-phosphoserine to produce L-serine and inorganic phosphate. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net This step is considered irreversible in humans, preventing the phosphorylated pathway from contributing to gluconeogenesis. nih.govmhmedical.com In Arabidopsis thaliana, PSP1, the last enzyme of this pathway, has been shown to be essential for embryo and pollen development, as well as proper root growth. tandfonline.comtandfonline.comnih.gov Metabolomic studies in Arabidopsis have indicated that the phosphorylated pathway affects glycolysis, the Krebs cycle, and the biosynthesis of several amino acids, highlighting its importance in linking metabolism and development. tandfonline.comnih.gov
The phosphorylated pathway is thought to link plastid glycolysis to amino acid metabolism in plants. frontiersin.org The faster turnover of serine during photorespiration can induce the phosphoserine pathway, which compensates for the lack of photorespiratory serine formation and provides 2-oxoglutarate for glutamate (B1630785) synthesis and subsequent ammonium (B1175870) fixation. frontiersin.org
Glycolate Pathway in Photorespiration
The glycolate pathway is a plant-specific pathway that is part of photorespiration and is considered important in photosynthetic organs. frontiersin.orgoup.com This pathway operates in mitochondria and is associated with photorespiration. tandfonline.comoup.com The glycolate pathway is generally regarded as the most important serine biosynthesis pathway in plants due to the high metabolic flux associated with photorespiration. oup.com
Photorespiration is initiated by the oxygenase activity of the enzyme RuBisCO, which produces 2-phosphoglycolate (B1263510). oup.com Through a series of enzymatic reactions occurring in chloroplasts, peroxisomes, and mitochondria, 2-phosphoglycolate is converted to glycolate, then to glyoxylate, and subsequently to glycine in the peroxisomes. Two molecules of glycine are then converted to one molecule of serine, CO2, and NH3 in the mitochondria by the action of the glycine decarboxylase complex (GDC) and serine hydroxymethyltransferase (SHMT). oup.com
In the context of the glycolate pathway, SHMT catalyzes the conversion of two glycine molecules into one serine molecule, utilizing 5,10-methylenetetrahydrofolate (5,10-CH2-THF) and releasing tetrahydrofolate (THF). oup.com This reaction is a key step in generating serine within the photorespiratory cycle.
Non-Photorespiratory and Glycerate Pathways
In addition to the photorespiratory glycolate pathway, plants possess non-photorespiratory pathways for serine biosynthesis, namely the phosphorylated pathway (discussed above) and the glycerate pathway. oup.comnih.govuv.es The glycerate pathway is less studied than the phosphorylated and glycolate pathways. frontiersin.org
The glycerate pathway is thought to occur in the cytosol and may represent a major source of serine during dark periods in C3 plants and in non-photosynthetic tissues. portlandpress.comfrontiersin.org This pathway is derived from 3-phosphoglycerate formed during glycolysis in the cytosol. frontiersin.org It involves the conversion of 3-phosphoglycerate to glycerate, followed by the conversion of glycerate to hydroxypyruvate, and finally the transamination of hydroxypyruvate to serine. While the enzymatic activities for this pathway have been detected in plant extracts, its physiological relevance is still not fully confirmed. frontiersin.org Historically, a "non-phosphorylated pathway" involving glycerate was considered a synthetic route, but it has been shown to function primarily as an L-serine catabolic pathway involved in gluconeogenesis in some organisms. mhmedical.com
Interconversion with Glycine via Serine Hydroxymethyltransferases
L-serine and glycine are interconverted through a reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). nih.govnih.govwikipedia.orgebi.ac.uknih.govresearchgate.net This reaction is a crucial part of cellular one-carbon metabolism, as it involves the transfer of a one-carbon unit from serine to tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). wikipedia.orgebi.ac.uknih.govresearchgate.net SHMT is a pyridoxal phosphate (Vitamin B6)-dependent enzyme. wikipedia.orgnih.gov
SHMT exists in different isoforms and subcellular locations in eukaryotes, including cytosolic and mitochondrial forms. nih.govnih.gov In plants, isoforms are also found in plastids. researchgate.net Studies in Chinese hamster ovary cells suggest a partitioning of intracellular serine and glycine metabolism, with mitochondrial SHMT potentially being the primary pathway for serine to glycine interconversion. nih.gov
The interconversion of serine and glycine catalyzed by SHMT is a key source of one-carbon units required for the biosynthesis of various compounds, including purines, thymidylate, and methionine. ebi.ac.ukresearchgate.net In plants, this interconversion is also an integral part of the photorespiratory pathway. researchgate.net
Lysine (B10760008) Biosynthesis Pathways
Lysine is an essential amino acid for humans, meaning it cannot be synthesized by the human body and must be obtained from the diet. nih.govwikipedia.org In organisms that can synthesize lysine, two main biosynthetic pathways exist: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. wikipedia.orgasm.orgresearchgate.net These pathways utilize distinct enzymes and substrates and are found in different organisms. The DAP pathway is prevalent in most bacteria, some archaea, some fungi, some algae, and plants, while the AAA pathway is primarily found in fungi and euglenids. asm.orgresearchgate.net
Diaminopimelate Pathway Characteristics in Biological Systems
The diaminopimelate (DAP) pathway is the primary route for lysine biosynthesis in bacteria, plants, and algae. researchgate.netpnas.org This pathway is part of the aspartate-derived biosynthetic family, which also includes the synthesis of threonine, methionine, and isoleucine. pnas.org The DAP pathway synthesizes L-lysine from aspartate and pyruvate (B1213749), with meso-diaminopimelate (m-DAP) as a key intermediate. asm.orgpnas.org
The pathway begins with the conversion of L-aspartate to L-aspartate-semialdehyde. pnas.org This is followed by the condensation of L-aspartate-semialdehyde with pyruvate to form dihydrodipicolinate, catalyzed by dihydrodipicolinate synthase (DHDPS). pnas.orgresearchgate.net DHDPS is considered the first committed and rate-limiting enzyme of the DAP pathway and is allosterically regulated by the end product, L-lysine. researchgate.net This feedback regulation is a key control point in lysine biosynthesis.
From dihydrodipicolinate, the pathway proceeds through several steps to form tetrahydrodipicolinate (THDP). pnas.org Subsequently, various branches of the DAP pathway exist, leading to the formation of meso-diaminopimelate. Three variant pathways have been described in bacteria for the conversion of THDP to m-DAP: the succinylase pathway, the acetylase pathway, and the dehydrogenase pathway. asm.orgpnas.org The succinylase pathway, which uses succinylated intermediates, is the most widespread in bacteria. pnas.org The acetylase pathway uses N-acetyl intermediates and is found in certain Bacillus species. asm.org The dehydrogenase pathway directly converts THDP to m-DAP using diaminopimelate dehydrogenase. asm.org
A fourth variant, the diaminopimelate aminotransferase (DapL) pathway, converts THDP directly to L,L-diaminopimelate (L,L-DAP) by diaminopimelate aminotransferase (DapL) without acylation. asm.org This pathway is shared by cyanobacteria, chlamydia, the archaeon Methanothermobacter thermautotrophicus, and the plant Arabidopsis thaliana. asm.org
The final step in the DAP pathway is the decarboxylation of meso-diaminopimelate to L-lysine, catalyzed by diaminopimelate decarboxylase (DAPDC). pnas.orgresearchgate.net This reaction is irreversible. pnas.org
In plants, lysine is synthesized via the DAP pathway, which involves five sequential enzyme-catalyzed reactions. researchgate.net Studies in Arabidopsis thaliana have shown differential regulation and kinetic properties among isoforms of DHDPS, highlighting the complexity of lysine biosynthesis regulation in plants. researchgate.net
Lysine and Serine Catabolic Pathways
Both Lysine and Serine undergo catabolism through specific enzymatic pathways.
L-Serine can be degraded through pathways that lead to the formation of pyruvate and aspartate. One significant route involves the enzyme serine hydroxymethyltransferase (SHMT), which converts serine to glycine, simultaneously transferring a one-carbon unit to tetrahydrofolate (THF) oncotarget.comnih.gov. Glycine can then be further metabolized. While the direct conversion of serine to pyruvate is a known metabolic step, often catalyzed by serine dehydratase, the provided search results primarily emphasize the link between serine and glycine metabolism and the one-carbon pool, rather than a direct pathway to aspartate. However, aspartate can be formed from oxaloacetate via transamination, and pyruvate is a precursor to oxaloacetate through pyruvate carboxylase.
The primary route for lysine degradation in mammals and higher plants is the saccharopine pathway, which is localized in the mitochondria rupress.orgnih.govfamiliasga.com. This pathway involves a series of enzymatic reactions that ultimately convert lysine into acetyl-CoA, which can then enter the citric acid cycle rupress.orgsmpdb.ca.
The initial steps of the saccharopine pathway are catalyzed by a bifunctional enzyme, alpha-aminoadipate semialdehyde synthase (AASS), which possesses two catalytic domains: lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) rupress.orgportlandpress.comfrontiersin.orgresearchgate.net. The LKR domain catalyzes the condensation of lysine and alpha-ketoglutarate (B1197944) to form saccharopine, utilizing NADPH rupress.orgportlandpress.comfrontiersin.orgresearchgate.net. Subsequently, the SDH domain cleaves saccharopine into alpha-aminoadipate semialdehyde and glutamate, using NAD(P)+ rupress.orgportlandpress.comfrontiersin.orgresearchgate.net. Alpha-aminoadipate semialdehyde is then oxidized to alpha-aminoadipate by alpha-aminoadipate semialdehyde dehydrogenase (AASADH) rupress.orgfrontiersin.orgresearchgate.net.
Defects in the enzymes of the saccharopine pathway can lead to neurometabolic disorders rupress.orgnih.gov. For instance, mutations in ALDH7A1, encoding AASADH, are associated with pyridoxine-dependent epilepsy rupress.orgresearchgate.net.
The saccharopine pathway can be summarized by the following key enzymatic steps:
| Enzyme | Reaction | Cofactors |
| Alpha-aminoadipate semialdehyde synthase (LKR) | Lysine + α-Ketoglutarate Saccharopine | NADPH |
| Alpha-aminoadipate semialdehyde synthase (SDH) | Saccharopine α-Aminoadipate semialdehyde + Glutamate | NAD(P)+ |
| Alpha-aminoadipate semialdehyde dehydrogenase | α-Aminoadipate semialdehyde α-Aminoadipate | NAD(P)+ |
Table 1: Initial steps of Lysine Catabolism via the Saccharopine Pathway rupress.orgportlandpress.comfrontiersin.orgresearchgate.net
Serine and glycine metabolism are closely integrated with one-carbon metabolism, a network of reactions involving the transfer of one-carbon units, primarily carried by folate cofactors oncotarget.comspandidos-publications.comnih.govd-nb.info. Serine serves as a major source of one-carbon units through its conversion to glycine by serine hydroxymethyltransferase (SHMT), which transfers a methylene (B1212753) group to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate oncotarget.comnih.govnih.gov. This activated one-carbon unit can then be utilized in various biosynthetic processes, including nucleotide synthesis (purines and thymidylate) and methionine synthesis via the remethylation of homocysteine oncotarget.comnih.govspandidos-publications.comnih.gov.
The folate cycle and the methionine cycle are two interconnected modules within one-carbon metabolism nih.govd-nb.info. The folate cycle involves the interconversion of various forms of THF carrying one-carbon units, while the methionine cycle regenerates methionine from homocysteine, a process that requires a methyl group derived from 5-methyltetrahydrofolate nih.govd-nb.info.
While the direct integration of lysine metabolism with the folate cycle and one-carbon metabolism is less direct than that of serine and glycine, there are connections. Some intermediates of lysine degradation can potentially influence or be influenced by pathways that intersect with one-carbon metabolism or the citric acid cycle, which is linked to these processes. Additionally, studies suggest potential crosstalk between lysine integration and nucleotide metabolism, possibly through the methionine and folate cycle biorxiv.org. Furthermore, folate deficiency has been shown to affect lysine crotonylation, a post-translational modification, impacting proteins involved in central metabolic pathways like glycolysis and the TCA cycle frontiersin.org.
The interplay between serine, glycine, and one-carbon metabolism is crucial for various cellular functions, including nucleotide synthesis, redox control, and methylation reactions nih.govd-nb.info.
| Amino Acid | Key Metabolic Link to One-Carbon Metabolism | Primary Enzyme | One-Carbon Unit Carrier |
| Serine | Provides a one-carbon unit | Serine hydroxymethyltransferase (SHMT) | Tetrahydrofolate (THF) |
| Glycine | Can also fuel one-carbon metabolism | Glycine cleavage system (GCS) (in mitochondria) | Tetrahydrofolate (THF) |
Table 2: Integration of Serine and Glycine with One-Carbon Metabolism oncotarget.comspandidos-publications.comnih.gov
Enzymatic Interactions and Specificity Involving Lysyl Serine and Its Components
Lysine-Specific Serine Proteases
Lysine-specific serine proteases are a class of enzymes that selectively hydrolyze peptide bonds on the carboxyl side of lysine (B10760008) residues. This specificity is crucial in various biological processes and has been harnessed for biotechnological applications such as protein sequencing and proteomics. ebi.ac.ukfrontiersin.org Two well-characterized examples of such proteases are Achromobacter lyticus protease I (API) and Lysobacter enzymogenes LysC.
The catalytic activity of lysine-specific serine proteases like those from Achromobacter lyticus and Lysobacter enzymogenes relies on a conserved catalytic triad (B1167595) of amino acid residues within the enzyme's active site. nih.govnih.gov This triad typically consists of a serine, a histidine, and an aspartate residue. nih.gov
In Achromobacter lyticus protease I, site-directed mutagenesis studies have identified His-57, Asp-113, and Ser-194 as the essential components of the catalytic triad. researchgate.netnih.gov Similarly, in Lysobacter enzymogenes LysC, the catalytic triad is composed of His57, Asp113, and Ser194. nih.gov The mechanism of catalysis follows a well-established model for serine proteases. The serine residue, activated by the histidine, acts as a nucleophile, attacking the carbonyl carbon of the lysyl peptide bond in the substrate. nih.gov This leads to the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. The subsequent collapse of this intermediate results in the cleavage of the peptide bond.
Beyond the catalytic triad, other residues play a crucial role in defining the enzyme's strict specificity for lysine. In Achromobacter lyticus protease I, Asp-225 has been shown to be critical for its restricted substrate specificity. researchgate.netnih.gov Mutations at this position significantly reduce the enzyme's affinity for lysine, highlighting its importance in substrate binding and recognition. researchgate.net
| Enzyme | Catalytic Triad Residues | Key Specificity Residue | Reference |
|---|---|---|---|
| Achromobacter lyticus protease I | His-57, Asp-113, Ser-194 | Asp-225 | researchgate.netnih.gov |
| Lysobacter enzymogenes LysC | His-57, Asp-113, Ser-194 | Not explicitly identified in the same manner as API | nih.gov |
The remarkable specificity of enzymes like Achromobacter lyticus protease I and Lysobacter enzymogenes LysC for lysine residues is a result of the specific architecture of their substrate-binding pockets. frontiersin.orgbiorxiv.org These proteases are classified as trypsin-like serine proteases, which are characterized by a deep S1 binding pocket that can accommodate the long, positively charged side chains of lysine or arginine. mdpi.com
The primary determinant of specificity in these enzymes is the presence of a negatively charged amino acid residue at the bottom of the S1 pocket. mdpi.compnas.org This residue, typically an aspartate, forms an ionic bond with the positively charged ε-amino group of the lysine side chain of the substrate, anchoring it in the correct orientation for catalysis. pnas.org This electrostatic interaction is a key factor in the high degree of specificity for lysine over other amino acids.
These enzymes are known to cleave a wide range of lysyl peptide bonds, including the relatively resistant Lys-Pro bond. nih.govbiorxiv.org This broad cleavage capability makes them valuable tools in protein research. Comparative studies of LysC homologues from Achromobacter lyticus, Pseudomonas aeruginosa, and Lysobacter enzymogenes have shown that while all exhibit high specificity for lysine, the efficiency of cleavage can vary, with the A. lyticus enzyme often demonstrating superior performance in proteomics workflows. frontiersin.org
The study of enzyme-inhibitor interactions provides valuable insights into the catalytic mechanism and active site structure of proteases. Modified lysine derivatives have been instrumental in probing the function of lysine-specific serine proteases.
A classic example of such an inhibitor is Nα-p-tosyl-L-lysine chloromethyl ketone (TLCK). nih.gov TLCK is an irreversible inhibitor of trypsin-like serine proteases. nih.govresearchgate.net Its structure mimics that of a lysine residue, allowing it to bind specifically to the enzyme's active site. The chloromethyl ketone group of TLCK then acts as an alkylating agent, forming a covalent bond with the active site histidine residue (His-57 in the case of trypsin-like proteases). researchgate.net This covalent modification permanently inactivates the enzyme. nih.govnih.gov
The specificity of TLCK for trypsin-like proteases that cleave after lysine or arginine makes it a powerful tool for distinguishing these enzymes from other types of proteases. nih.gov Studies using TLCK and similar lysine analogs have helped to confirm the identity of the active site histidine and to map the substrate-binding pocket of numerous lysine-specific proteases.
Serine-Modifying Enzymes
The serine component of lysyl-serine is also a target for enzymatic modification. Enzymes such as serine racemases and serine deaminases play important roles in various metabolic pathways by altering the stereochemistry or chemical structure of serine.
Serine racemase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-serine to its stereoisomer, D-serine. nih.govpnas.org This enzymatic reaction is significant in mammals, particularly in the central nervous system, where D-serine acts as a key signaling molecule. nih.govnih.gov
The catalytic mechanism of serine racemase involves the formation of a Schiff base between the L-serine substrate and the PLP cofactor. frontiersin.org A key lysine residue (K56 in human serine racemase) in the active site acts as a base, abstracting the α-proton from the L-serine. nih.govfrontiersin.org This results in the formation of a planar quinonoid intermediate. frontiersin.org A second catalytic residue, a serine (S84 in human serine racemase), then acts as an acid to donate a proton to the opposite face of the intermediate, resulting in the formation of D-serine. researchgate.netfrontiersin.org
D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial receptor for excitatory neurotransmission, synaptic plasticity, and memory formation. nih.govfrontiersin.org By producing D-serine, serine racemase plays a vital role in regulating NMDA receptor activity. nih.gov The enzyme itself is subject to regulation by various factors, including the allosteric binding of ATP and magnesium ions, which can modulate its activity. frontiersin.orgwikipedia.org
| Feature | Description | Reference |
|---|---|---|
| Cofactor | Pyridoxal 5'-phosphate (PLP) | nih.gov |
| Reaction | Racemization of L-serine to D-serine | pnas.org |
| Key Catalytic Residues (Human) | Lys56 (si-face base), Ser84 (re-face base) | nih.govfrontiersin.org |
| Physiological Role of Product (D-serine) | Co-agonist of the NMDA receptor in the central nervous system | nih.govnih.gov |
Serine deaminases, also known as L-serine ammonia-lyases, are enzymes that catalyze the deamination of L-serine to produce pyruvate (B1213749) and ammonia (B1221849). wikipedia.orgresearchgate.net These enzymes are widespread in microorganisms and play important roles in their metabolism and survival. nih.govbiorxiv.org
In bacteria such as Escherichia coli, serine deamination is a key metabolic process. nih.gov E. coli possesses multiple serine deaminase genes, such as sdaA and sdaB, which are expressed under different environmental conditions. biorxiv.org The reaction is also dependent on the cofactor pyridoxal 5'-phosphate (PLP). wikipedia.org The mechanism involves the formation of a Schiff base between L-serine and PLP, followed by the elimination of the hydroxyl group and subsequent hydrolysis to release pyruvate and ammonia. ebi.ac.ukebi.ac.uk
Recent research has highlighted a crucial role for serine deamination in the acid tolerance of uropathogenic E. coli. nih.gov Under acidic conditions, the ammonia produced from the deamination of L-serine acts as a base, helping to neutralize the intracellular pH and enhance cell survival. biorxiv.orgnih.gov This process represents a significant acid stress response mechanism in these bacteria. nih.gov The pyruvate generated can then enter central metabolic pathways, such as the citric acid cycle, providing energy for the cell. biorxiv.org
Lysyl Oxidase Activity on Lysyl Residues in Extracellular Matrix Assembly and Signaling
Lysyl oxidase (LOX) and the related lysyl oxidase-like (LOXL) proteins are a family of copper-dependent amine oxidases that are crucial for the structure and function of the extracellular matrix (ECM). researchgate.netresearchgate.net This family includes LOX and four related proteins, LOXL1-4. researchgate.net While primarily known for their extracellular role in modifying ECM proteins, emerging evidence has highlighted their significant involvement in various cellular signaling pathways, demonstrating both enzymatic and non-enzymatic functions inside and outside the cell. mdpi.comnih.govresearchgate.net
The primary function of lysyl oxidase is to catalyze the initial and rate-limiting step in the covalent cross-linking of collagen and elastin (B1584352), the main structural proteins of the ECM. researchgate.netnih.gov This enzymatic action is essential for the stabilization of collagen fibrils and for conferring the properties of integrity and elasticity to tissues. researchgate.netwikipedia.org The process involves the oxidative deamination of the ε-amino group on specific lysine and hydroxylysine residues within the protein chains. researchgate.netmdpi.com This reaction, which requires a unique lysyl tyrosylquinone (LTQ) cofactor, converts the lysyl residue into a highly reactive aldehyde known as allysine (B42369). researchgate.netwikipedia.org
Once formed, these allysine residues can spontaneously condense with other nearby allysine residues or with unmodified lysine residues on adjacent collagen or elastin molecules. wikipedia.orgmdpi.com This condensation reaction forms stable covalent cross-links that are vital for the assembly and mechanical strength of the ECM. mdpi.comspandidos-publications.com In collagen, this process leads to the formation of complex cross-links like pyridinolines, while in elastin, it results in the formation of desmosines, which are responsible for its elastic properties. wikipedia.org
Beyond its fundamental structural role in the ECM, the activity of lysyl oxidase is intricately linked to a variety of cellular signaling pathways, influencing processes such as cell differentiation, proliferation, and migration. nih.govkarger.com The stiffness of the ECM, which is directly regulated by LOX-mediated cross-linking, is itself a potent regulator of cell behavior, often acting through mechanotransduction pathways involving integrin signaling. karger.com
Lysyl oxidase has been shown to interact with and modulate several key signaling cascades:
Transforming Growth Factor-β (TGF-β): The TGF-β pathway, a major regulator of fibrosis, can induce the expression of LOX. karger.com LOX, in turn, can mediate many of the pro-fibrotic effects of TGF-β, creating a feedback loop that promotes ECM deposition and stiffening. karger.com
Vascular Endothelial Growth Factor (VEGF): LOX can increase the expression and secretion of VEGF, a potent signaling protein that promotes the formation of new blood vessels (angiogenesis). nih.govwikipedia.org
Platelet-Derived Growth Factor (PDGF): The enzyme can promote angiogenesis by activating protein kinase B (Akt) signaling through the Platelet-Derived Growth Factor Receptor β (PDGFRB). wikipedia.org
Epidermal Growth Factor Receptor (EGFR): LOX participates in cross-regulatory interactions with the EGFR signaling pathway, impacting cell fate and communication. nih.govresearchgate.net
The dual function of lysyl oxidase, acting both as a structural architect of the ECM and as a modulator of cellular signaling, places it at a critical intersection of tissue homeostasis and pathology. researchgate.netmdpi.com Dysregulation of its activity is associated with numerous diseases, including fibrosis, cardiovascular disorders, and cancer progression. nih.govmdpi.com
Research Findings on the Lysyl Oxidase Family
The table below summarizes the members of the lysyl oxidase family and their established roles in both ECM modification and cellular signaling.
| Enzyme | Primary Localization | Key Functions in ECM Assembly | Involvement in Signaling |
|---|---|---|---|
| LOX | Extracellular, Intracellular (Nucleus, Cytoplasm) | Cross-linking of collagen and elastin, essential for tissue tensile strength. researchgate.net | Modulates TGF-β, VEGF, PDGF, and integrin signaling pathways. wikipedia.orgkarger.com |
| LOXL1 | Extracellular | Participates in the cross-linking of collagen and elastin, particularly important in elastic fiber homeostasis. researchgate.net | Implicated in pathways related to pelvic organ prolapse and other connective tissue disorders. nih.gov |
| LOXL2 | Extracellular, Intracellular (Nucleus, Cytoplasm) | Contributes to collagen cross-linking; has both enzymatic and non-enzymatic roles. mdpi.com | Promotes epithelial-to-mesenchymal transition (EMT) through pathways involving SNAIL and E-Cadherin, independent of ECM effects. mdpi.com |
| LOXL3 | Extracellular | Involved in the cross-linking of collagen. researchgate.net | Plays a role in developmental processes and has been linked to certain cancers. spandidos-publications.com |
| LOXL4 | Extracellular | Contributes to pathological collagen cross-linking in conditions like lung fibrosis. researchgate.net | Its role in signaling is an active area of research, with implications in fibrosis and cancer. researchgate.net |
Signaling Pathways Modulated by Lysyl Oxidase Activity
This table details the specific signaling pathways influenced by lysyl oxidase and the resulting cellular outcomes.
| Signaling Pathway | Mechanism of LOX Interaction | Cellular Outcome |
|---|---|---|
| TGF-β/Smad | LOX is a downstream target of the pathway; its expression is upregulated by TGF-β. karger.com | Increased ECM stiffness, fibrosis, and promotion of tumor microenvironment rigidity. karger.com |
| VEGF | LOX expression leads to increased secretion of VEGF. nih.govwikipedia.org | Promotion of angiogenesis (new blood vessel formation). wikipedia.org |
| PDGFRβ | LOX activity promotes the phosphorylation of Akt via PDGFRβ. wikipedia.org | Stimulation of angiogenesis and cell survival. wikipedia.org |
| Integrin Signaling | LOX-mediated ECM stiffening activates integrins on the cell surface. karger.com | Increased cell invasion, migration, and proliferation. karger.com |
| EGFR | LOX engages in cross-regulatory interactions with the EGFR pathway. nih.govresearchgate.net | Alteration of cell surface receptor functions, impacting cell fate and communication. nih.gov |
Post Translational Modifications Ptms Involving Lysine and Serine Residues
Serine Phosphorylation as a Key Regulatory Mechanism
Serine phosphorylation is one of the most common and extensively studied PTMs in eukaryotic cells, although it is also observed in bacteria. thermofisher.comnih.gov This modification involves the addition of a phosphate (B84403) group to the hydroxyl group of a serine residue. thermofisher.com This addition introduces a negative charge, which can induce conformational changes in the protein, thereby affecting its activity, localization, and interactions with other molecules. thermofisher.com Serine phosphorylation plays critical roles in numerous cellular processes, including cell cycle progression, growth, apoptosis, and signal transduction pathways. thermofisher.com It is considered a fundamental mechanism for regulating protein function and transmitting signals throughout the cell. thermofisher.com
Kinase and Phosphatase Systems in Signal Transduction
Protein phosphorylation is a reversible process dynamically regulated by the opposing actions of protein kinases and protein phosphatases. thermofisher.comscitechnol.com Kinases are enzymes that catalyze the transfer of a phosphate group, typically from ATP, to specific amino acid residues (serine, threonine, or tyrosine) on target proteins, a process known as phosphorylation. thermofisher.comscitechnol.commedisearch.ioresearchgate.netcreative-proteomics.com Phosphatases, on the other hand, remove these phosphate groups through a process called dephosphorylation, effectively reversing the action of kinases. thermofisher.comscitechnol.commedisearch.iocreative-proteomics.com
This dynamic interplay between kinases and phosphatases acts as a molecular switch, allowing cells to rapidly respond to intracellular and extracellular stimuli. thermofisher.comscitechnol.com In signal transduction cascades, kinases often transmit signals from cell surface receptors to the cell's interior. scitechnol.com For instance, receptor tyrosine kinases initiate signaling cascades in response to growth factors, influencing processes like cell proliferation and differentiation. scitechnol.com Serine/threonine kinases and phosphatases are widely present across organisms and are crucial in regulating cellular processes such as growth, proliferation, and signal transduction. researchgate.net The coordinated activities of kinases and phosphatases precisely control cellular signaling pathways and processes. medisearch.io
Site-Specific Phosphorylation Analysis of Serine and Threonine
Identifying the specific serine and threonine residues that undergo phosphorylation (phosphorylation sites) is fundamental to understanding the mechanisms regulated by phosphorylation. researchgate.net Experimental identification of phosphorylation sites can be time-consuming and labor-intensive. researchgate.net However, advancements in mass spectrometry (MS)-based proteomics have revolutionized the analysis of phosphorylation, allowing for rapid identification of phosphorylation sites with precision and sensitivity. researchgate.netresearchgate.netmolbiolcell.org
Mass spectrometry is a powerful tool for mapping phosphorylation sites, although it has limitations that need consideration. molbiolcell.org Complementary techniques, such as phosphoamino acid analysis and site-directed mutagenesis, can be used to validate and expand upon MS data. molbiolcell.orgnih.gov Site-directed mutagenesis, for example, can introduce changes to specific residues to study their phosphorylation status and functional impact. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy also offers methods for site-specific mapping and time-resolved monitoring of serine and threonine phosphorylation, providing atomic-resolution insights into phosphorylation levels of individual residues. nih.gov Computational tools have also been developed to predict potential serine and threonine phosphorylation sites in proteins, including those in bacteria. researchgate.netdtu.dk
Research findings highlight the prevalence of serine and threonine phosphorylation. Phosphorylated serines are the most abundant (86%), followed by threonine (12%) and tyrosine phosphorylations (2%) in human phospho complexes. frontiersin.org Studies in bacteria, such as Bacillus subtilis, have identified numerous phosphorylation sites on serine, threonine, and tyrosine residues in proteins involved in various metabolic processes, particularly carbohydrate metabolism. researchgate.net
Lysine (B10760008) Acylation and its Biological Implications
Lysine acylation is a diverse group of PTMs involving the covalent attachment of an acyl group to the ε-amino group of a lysine residue within a protein. frontiersin.orgresearchgate.netnih.govoup.com While acetylation (addition of an acetyl group) is the most well-studied form of lysine acylation, other types, such as methylation, ubiquitylation, sumoylation, and various other acylations (e.g., propionylation, butyrylation, succinylation, malonylation, glutarylation, crotonylation), have been identified. researchgate.netfrontiersin.orgresearchgate.netoup.comacs.org Lysine acylation is a conserved modification found in both prokaryotes and eukaryotes. frontiersin.orgnih.govplos.org
Acetylation in Gene Expression, Protein Interactions, and Metabolism
Lysine acetylation is a dynamic and reversible PTM that significantly impacts numerous cellular processes. researchgate.netnih.gov It plays a central role in epigenetic control of gene expression, particularly through the modification of histone proteins. plos.org Acetylation of lysine residues in histones neutralizes their positive charge, reducing their affinity for negatively charged DNA and leading to a more open chromatin structure, which increases DNA accessibility to transcription factors and promotes gene expression. researchgate.netplos.orgcellsignal.com
Beyond histones, thousands of non-histone proteins are also targets of lysine acetylation in virtually every cellular compartment. nih.gov This modification regulates protein function by influencing protein-protein interactions, enzymatic activity, and protein localization and stability. researchgate.netresearchgate.netnih.gov Lysine acetylation is intricately linked to cellular metabolism, with many metabolic enzymes being substrates for this modification. researchgate.netnih.govscirp.org It can regulate metabolic processes by affecting enzyme catalytic activity and stability. scirp.org Studies have shown that lysine acetylation is abundant in mammalian mitochondrial proteins and is enriched among metabolic enzymes. nih.gov In bacteria like Escherichia coli and Salmonella, lysine acetylation has been shown to regulate metabolic pathways and gene expression. nih.govnih.gov
Methylation, Ubiquitylation, and Sumoylation of Lysine Residues
In addition to acetylation, lysine residues can undergo other significant PTMs, including methylation, ubiquitylation, and sumoylation. medisearch.ioresearchgate.netresearchgate.netoup.commpg.de
Methylation: Lysine methylation involves the addition of one, two, or three methyl groups to the ε-amino group. nih.govcellsignal.com This modification does not alter the charge of the lysine residue but can affect protein interactions and function. Lysine methylation, particularly on histones, is associated with both transcriptional activation and repression, depending on the specific lysine residue and the degree of methylation. cellsignal.comnih.gov
Ubiquitylation: Ubiquitylation involves the covalent attachment of ubiquitin, a small protein, to a lysine residue. cusabio.comfrontiersin.orgoup.com This process can involve the attachment of a single ubiquitin molecule (monoubiquitylation) or a chain of ubiquitin molecules (polyubiquitylation). Ubiquitylation is well-known for its role in targeting proteins for proteasomal degradation (often through Lys48-linked polyubiquitylation), but it also has diverse non-degradative functions, including regulating protein trafficking, signal transduction, and DNA repair. cusabio.comfrontiersin.org
Sumoylation: Sumoylation is the process of conjugating Small Ubiquitin-like Modifier (SUMO) proteins to lysine residues. cusabio.comfrontiersin.orgoup.comnih.gov Similar to ubiquitylation, sumoylation involves an enzymatic cascade. Sumoylation is often associated with regulating protein localization, transcriptional repression, and modulating protein-protein interactions. cusabio.comfrontiersin.orgnih.gov It can also antagonize or cooperate with other PTMs. cusabio.comnih.gov
Glycosylation of Serine Residues
Glycosylation is a widespread and essential PTM involving the covalent attachment of sugar molecules (glycans) to proteins, forming glycoproteins rapidnovor.comglycanage.com. O-linked glycosylation is a specific type where a sugar molecule is attached to the oxygen atom of serine or threonine residues in a protein glycanage.comwikipedia.org. This modification typically occurs in the endoplasmic reticulum and Golgi apparatus in eukaryotes, and in the cytoplasm in prokaryotes wikipedia.org.
O-linked glycosylation plays vital roles in numerous biological processes, including cell trafficking, immune recognition, cell metabolism control, and providing structural integrity to tissues like cartilage and tendons wikipedia.org. Alterations in O-glycosylation are implicated in various diseases, including cancer, diabetes, and Alzheimer's disease wikipedia.org.
Several different sugars can initiate O-linked glycosylation on serine residues, with N-acetylgalactosamine (GalNAc) being the most common initial sugar in mucin-type O-glycans glycanage.comnih.govsigmaaldrich.com. Other sugars, such as N-acetylglucosamine (GlcNAc), fucose, mannose, galactose, and xylose, can also be attached to serine residues rapidnovor.comwikipedia.orgsigmaaldrich.comthermofisher.com. Unlike N-linked glycosylation, O-glycosylation does not typically require a specific consensus sequence of amino acids around the serine or threonine residue, although predictive algorithms exist nih.govsigmaaldrich.comthermofisher.com. The process usually involves the sequential addition of monosaccharides catalyzed by various glycosyltransferases nih.govthermofisher.com.
O-linked glycans can vary in length and structure, although they are often less branched and smaller than N-linked glycans glycanage.comsigmaaldrich.com. They are found on a diverse range of proteins, including secreted proteins, cell surface proteins, and mucins glycanage.comsigmaaldrich.com.
Discovery and Characterization of Novel Serine-Lysine Cross-Links
While glycosylation of serine is a well-established PTM, the discovery and characterization of direct covalent cross-links formed between serine and lysine residues within proteins represent a more recent area of research. These cross-links can contribute to protein aggregation and the formation of high-molecular-weight species acs.orgacs.orgnih.gov.
The identification of novel and unknown cross-links in complex protein samples, such as therapeutic monoclonal antibodies, can be challenging due to their complexity and low abundance acs.orgacs.orgnih.gov. Advanced mass spectrometry (MS)-based approaches have been instrumental in the discovery and characterization of these modifications acs.orgnih.gov.
Stability and Detection Challenges of Serine-Lysine Cross-Links
Serine-lysine cross-links formed via imine bonds have been found to exhibit specific stability characteristics that pose challenges for their detection using conventional analytical techniques. Notably, these imine-based cross-links can be acid-labile, meaning they are susceptible to hydrolysis at low pH acs.orgnih.gov. This acid lability can lead to the breakdown of the cross-link during sample preparation or analysis procedures that involve acidic conditions, potentially causing them to be overlooked acs.orgnih.gov.
The instability of imine bonds under acidic conditions highlights the need for specialized approaches for their detection and characterization. Chemical reduction using agents like sodium cyanoborohydride (NaBH₃CN) can be employed to stabilize the imine bond by converting it to a more stable secondary amine linkage acs.org. This stabilization step is crucial for enriching and identifying imine-based cross-links using techniques like mass spectrometry acs.org.
Detection challenges also arise from the potential low abundance of these novel cross-links within complex protein mixtures acs.orgnih.gov. Multipronged mass spectrometry approaches, which may include techniques like size exclusion chromatography coupled with MS (SEC-MS) and bottom-up analysis with database searching, are necessary for the successful identification and characterization of these modifications acs.org. The use of reducing agents during sample preparation can help preserve the cross-links for subsequent analysis acs.org.
Cellular and Molecular Functions of Lysyl Serine and Its Precursors
Direct and Indirect Involvement in Protein Synthesis and Turnover
Lysine (B10760008) and serine are directly involved in protein synthesis as they are two of the 20 standard amino acids incorporated into polypeptide chains. frontiersin.org Lysyl-serine, as a dipeptide, could potentially be a product of protein breakdown (turnover) or, in some specific cases, might be incorporated into proteins or peptides, although the direct incorporation of dipeptides into proteins via the ribosome is not the primary mechanism of protein synthesis. Amino acids, including lysine and serine, are crucial substrates for proteins that mediate all immune functions, including cell and defense proteins. avinews.com Lysyl-tRNA synthetase (LysRS) is an enzyme that catalyzes the ligation of lysine to its cognate transfer RNA (tRNA) during protein synthesis. oncotarget.com This highlights the direct role of lysine as a precursor in the protein synthesis machinery. Serine also plays a role in protein synthesis. frontiersin.org
Role in Cellular Signaling Cascades and Transcriptional Regulation
Amino acids, including the precursors of this compound, are increasingly recognized for their roles in cellular signaling and transcriptional regulation. Lysine, for instance, is involved in histone modifications, which are critical for epigenetic regulation and thus influence gene expression. frontiersin.org Lysyl-tRNA synthetase (LysRS), in addition to its canonical role in protein synthesis, has been shown to be involved in signaling pathways leading to gene activation. wikipedia.org Upon physiological stimulation, LysRS can bind to transcription factors like MITF and USF2, influencing their transcriptional activities. wikipedia.org Phosphorylation of LysRS on its serine residues can lead to its release from the multisynthetase complex and initiation of signaling events. oncotarget.comwikipedia.org This suggests an indirect link through the enzyme responsible for utilizing lysine, which itself can be regulated by serine phosphorylation and impact transcription. Serine itself can be phosphorylated by kinases and participate in signaling mechanisms. frontiersin.org this compound is also reported to play a role in cellular signaling. cymitquimica.com
Contribution to Neural Development and Neurotransmission
The contribution to neural development and neurotransmission in the context of this compound primarily involves its precursor, serine, particularly its isomer D-serine. While direct roles for this compound in these processes are not extensively documented in the provided search results, the critical functions of serine and D-serine are well-established.
Serine Metabolism and Sphingolipid Synthesis in the Central Nervous System
Serine metabolism is vital in the central nervous system. L-serine can be synthesized de novo from 3-phosphoglycerate (B1209933), an intermediate of glycolysis, through the serine biosynthesis pathway. frontiersin.orgresearchgate.net Serine is a precursor for the synthesis of various biomolecules, including phospholipids (B1166683) and sphingolipids, which are essential components of cell membranes and play roles in cell differentiation, proliferation, and apoptosis. frontiersin.org Sphingolipids are particularly important in neural development. frontiersin.org
D-Serine in Excitatory Glutamatergic Neurotransmission and NMDA Receptor Modulation
D-serine, an isomer of L-serine, is a significant endogenous coagonist at the glycine (B1666218) site of N-methyl-D-aspartate receptors (NMDARs) in the brain. pnas.orgfrontiersin.orgnih.govtocris.comnih.govpnas.org NMDARs are key excitatory neurotransmitter receptors involved in synaptic plasticity, learning, and memory. frontiersin.orgnih.govcambridge.org D-serine is synthesized from L-serine by the enzyme serine racemase, which is found in both glial cells (astrocytes) and neurons in the brain. pnas.orgfrontiersin.orgcambridge.orgnih.gov D-serine binds to the co-agonist site of the NMDAR with high affinity, and its presence is required along with glutamate (B1630785) for optimal receptor activation. pnas.orgfrontiersin.orgnih.govpnas.orgcambridge.org Studies indicate that D-serine may be the dominant endogenous coagonist for NMDAR-elicited neurotoxicity and plays an essential role in synaptic plasticity. nih.govjneurosci.org The concentration and function of D-serine in glia versus neurons have been a subject of research, with evidence suggesting important roles for both. frontiersin.orgnih.govnih.gov
Data on D-Serine and NMDA Receptor Binding:
| Compound | Receptor Site | Coagonist Activity at NMDA Receptor | Relative Potency vs. Glycine |
| D-Serine | Glycine site | Yes | At least as potent, possibly more potent pnas.orgnih.govpnas.org |
| Glycine | Glycine site | Yes | Less potent than D-serine in some contexts nih.govpnas.org |
Immunomodulatory Roles and General Metabolic Regulation
Amino acids, including lysine and serine, play important roles in the immune system and general metabolic regulation. Protein malnutrition, which involves deficiencies in amino acids, can impair immune function. cambridge.orgcambridge.org Lysine is an essential amino acid and a building block for proteins, including those involved in the immune response such as antibodies and immune cells. healthline.commedicalnewstoday.com Appropriate levels of dietary lysine can influence immune response. nih.gov Serine is also crucial for the proliferation of various immune cells and is involved in the synthesis of glutathione (B108866), an important antioxidant in immune function. researchgate.netnih.govfrontiersin.orgasm.org Serine metabolism can influence antitumor immunity and senescence. researchgate.netnih.gov While direct immunomodulatory roles for the this compound dipeptide are not explicitly detailed in the provided information, its constituent amino acids are clearly involved in supporting and modulating immune responses and general cellular metabolism. Amino acids can affect the development, maintenance, and response of the immune system. avinews.com Some amino acids modify the immune response by modulating key regulatory actions. avinews.comfrontiersin.org
Data on Amino Acids and Immune Function:
| Amino Acid | Role in Immune Function |
| Lysine | Building block for immune proteins (antibodies, immune cells); influences immune response. healthline.commedicalnewstoday.comnih.gov |
| Serine | Supports immune cell proliferation; involved in glutathione synthesis (antioxidant). researchgate.netnih.govfrontiersin.orgasm.org |
| Arginine | Immunomodulatory effects. avinews.comcambridge.orgcambridge.org |
| Glutamine | Supports immune cell function; synthesis of glutathione. cambridge.orgcambridge.org |
| Cysteine | Precursor for glutathione synthesis. cambridge.orgcambridge.org |
| Glycine | Anti-inflammatory, immunomodulatory, and cytoprotective nutrient; glutathione synthesis. cambridge.orgcambridge.org |
Impact on Bone Metabolism and Osteogenic Processes
Research suggests that the precursors of this compound, particularly L-serine and its derivative D-serine, have an impact on bone metabolism. L-serine has been shown to enhance osteoblast activity, promoting bone formation by upregulating osteogenic markers. mdpi.comnih.gov D-serine, converted from L-serine by serine racemase in osteoblasts, can inhibit osteoclast activation, thereby suppressing bone resorption. mdpi.comnih.govresearchgate.net This dual mechanism involving L-serine promoting bone formation and D-serine inhibiting bone resorption contributes to the regulation of bone remodeling and can potentially increase bone mass, particularly in conditions like osteoporosis. mdpi.comnih.govresearchgate.net While the direct effect of the this compound dipeptide on bone metabolism is not explicitly detailed, its potential as a source of L-serine suggests an indirect link to these processes.
Data on Serine and Bone Metabolism:
| Serine Form | Role in Bone Metabolism | Effect on Bone Formation | Effect on Bone Resorption |
| L-Serine | Enhances osteoblast activity; promotes bone formation. mdpi.comnih.govresearchgate.net | Promotes | Indirectly influences via D-serine conversion |
| D-Serine | Inhibits osteoclast activation; suppresses bone resorption. mdpi.comnih.govresearchgate.net | Inhibits | Suppresses |
L-Serine in Promoting Osteoblast Differentiation and Bone Formation
L-serine, a naturally occurring amino acid, has been shown to play a positive role in osteoblast differentiation and subsequent bone formation. Research indicates that L-serine can significantly upregulate the expression of key osteogenic markers in osteoblasts. These markers are crucial for the development and activity of osteoblasts, the cells responsible for synthesizing bone matrix.
Studies have demonstrated a concentration-dependent increase in the expression levels of alkaline phosphatase (ALP), Runx2, osterix, and Col1a1 mRNA in osteoblasts following treatment with L-serine. For instance, treatment with 0.1 mM, 1 mM, and 10 mM L-serine resulted in significantly increased ALP expression levels compared to control groups, with levels reaching 10.01 ± 0.70, 39.04 ± 1.15, and 66.68 ± 8.60, respectively (p < 0.001) mdpi.com. These findings suggest that L-serine enhances the genetic signaling pathways that drive osteoblast maturation and the production of essential bone matrix proteins like Type I collagen (encoded by Col1a1).
The dual role of L-serine in bone metabolism involves activating osteogenic cells to promote bone formation mdpi.com. L-serine can also facilitate the differentiation of osteoclasts, which, through coupled bone remodeling reactions, can subsequently promote osteoblast activation and enhance bone formation mdpi.com.
The following table summarizes the observed effects of L-serine on key osteogenic markers:
| Osteogenic Marker | Effect of L-Serine Treatment in Osteoblasts | Significance (p-value) | Source |
| Alkaline Phosphatase (ALP) | Significantly upregulated expression | < 0.05 | mdpi.comnih.govresearchgate.net |
| Runx2 | Significantly upregulated expression | < 0.05 | mdpi.comnih.govresearchgate.net |
| Osterix | Significantly upregulated expression | < 0.05 | mdpi.comnih.govresearchgate.net |
| Col1a1 | Significantly upregulated expression | < 0.05 | mdpi.comnih.govresearchgate.net |
D-Serine in Inhibiting Osteoclast Activity and Bone Resorption
D-serine, an enantiomer of L-serine, plays a distinct but complementary role in bone metabolism by primarily inhibiting osteoclast activity and bone resorption. Osteoclasts are the cells responsible for breaking down bone tissue. Maintaining a balance between osteoblast-mediated bone formation and osteoclast-mediated bone resorption is critical for bone health.
Research indicates that D-serine inhibits osteoclast activation by suppressing the expression of cathepsin K, a key enzyme involved in bone matrix degradation mdpi.comnih.govresearchgate.net. D-serine has also been shown to reduce TRAP (tartrate-resistant acid phosphatase) activity in a dose-dependent manner, further indicating its anti-resorptive properties mdpi.com. Studies using cultured osteoclasts have demonstrated that sustained exposure to D-serine significantly inhibited osteoclast differentiation and maturation in a concentration-dependent manner within a range of 0.1-1 mM, without affecting cell survival nih.gov.
The conversion of L-serine to D-serine by the enzyme serine racemase is a critical aspect of these effects mdpi.com. D-serine's role in inhibiting osteoclast differentiation contributes to reducing bone resorption mdpi.com. Amino acid transporters, such as ATB0,+ and ASCT2, facilitate the uptake of both L- and D-serine into cells, influencing the activities of both osteoblasts and osteoclasts nih.gov. Knockdown of these transporters has been shown to prevent the promotion of osteoclastic differentiation by L-serine and the inhibition by D-serine in pre-osteoclastic cells nih.gov.
Regulation of Osteogenic Markers by Serine
Beyond the direct effects of L-serine on osteoblasts, the interplay between L-serine and D-serine, and their impact on both osteoblasts and osteoclasts, contributes to the regulation of bone-related proteins. Studies have shown that elevated serum D-serine levels can lead to the upregulation of bone-related proteins like BMP-2, osterix, and Runx2 mdpi.comnih.govresearchgate.net. This suggests a broader regulatory network where serine enantiomers, potentially in concert, influence the expression of factors crucial for maintaining bone homeostasis.
The serine synthesis pathway itself has been implicated in regulating cellular processes relevant to bone. For example, in dental pulp stem cells, serine metabolism has been linked to the regulation of osteogenic differentiation capacity bjmu.edu.cn. While this research focuses on a different cell type, it highlights the potential for serine metabolism to influence differentiation processes relevant to bone. Additionally, serine proteases have been shown to play roles in regulating osteogenesis and matrix mineralization nih.govahajournals.org. While distinct from the amino acid itself, this indicates the broader importance of serine-related molecules in bone biology.
The intricate balance between L-serine promoting bone formation and D-serine inhibiting bone resorption, coupled with their influence on key osteogenic markers, underscores the critical regulatory roles of these serine precursors in bone metabolism.
Future Research Directions and Unanswered Questions
Elucidating the Specific Direct Biological Functions and Mechanisms of Lysyl-serine Dipeptide Itself
Despite the known biological significance of lysine (B10760008) and serine individually, the direct biological functions and underlying mechanisms of the this compound dipeptide are not yet fully understood. Future research should focus on identifying specific cellular pathways or biological processes where this compound plays a distinct role. This could involve in vitro and in vivo studies to observe the effects of this compound administration compared to equimolar concentrations of free lysine and serine. Techniques such as transcriptomics, proteomics, and metabolomics could be employed to identify cellular changes induced specifically by the dipeptide. Investigating potential receptor binding or specific transporter mechanisms for this compound would also be crucial in understanding how this dipeptide might exert unique effects.
Investigation of Undiscovered Enzymatic Interactions and Post-Translational Modifications of this compound
The formation and degradation of this compound likely involve specific enzymatic activities. Identifying the enzymes responsible for synthesizing and hydrolyzing this dipeptide is a critical area for future research. Furthermore, exploring potential post-translational modifications (PTMs) that might occur on this compound or on proteins containing this compound sequences is essential. While PTMs like phosphorylation on serine and acetylation or ubiquitination on lysine are well-documented abcam.comnih.govfrontiersin.orgspandidos-publications.com, the possibility of modifications occurring specifically on the dipeptide structure or influencing its function within a larger peptide or protein context warrants investigation. Advanced mass spectrometry techniques could be employed to identify such modifications in biological samples.
Advanced Structural Analysis of this compound Conjugates and Cross-Links in Biological Contexts
Lysine residues are known to participate in various cross-links and conjugations within proteins and with other molecules, often catalyzed by enzymes like lysyl oxidases researchgate.netnih.govmdpi.comnih.gov. Serine residues can also be involved in linkages, such as in phospholipids (B1166683) and certain types of glycosylation nih.govoup.com. The formation of conjugates or cross-links specifically involving the this compound dipeptide, either as a free entity or within a polypeptide chain, is an area requiring detailed structural analysis. Future research should aim to identify and characterize such conjugates or cross-links in biological tissues using high-resolution structural techniques like NMR spectroscopy and advanced mass spectrometry hawaii.eduontosight.ai. Understanding the structural context of this compound within larger biomolecules could provide insights into its functional significance.
Systems Biology Approaches to Comprehend this compound Metabolism and Signaling Networks
To fully understand the biological role of this compound, it is necessary to integrate knowledge of its synthesis, degradation, transport, and potential interactions within the broader cellular metabolic and signaling networks. Systems biology approaches, combining large-scale experimental data (e.g., from transcriptomics, proteomics, metabolomics) with computational modeling, can help to map the pathways involving this compound. nih.govnih.govfrontiersin.org This could reveal how this compound levels are regulated and how they influence or are influenced by other metabolic processes and signaling cascades. Investigating potential links between this compound and known amino acid sensing or signaling pathways, such as those involving mTOR, could be a fruitful avenue nih.gov.
Q & A
Basic Research Questions
Q. What are the established experimental protocols for synthesizing lysyl-serine dipeptides in vitro?
- Methodological Answer : this compound synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Resin Swelling : Use DCM/DMF (1:1) for 30 minutes .
- Coupling : Activate Fmoc-Lys(Boc)-OH and Fmoc-Ser(tBu)-OH with HBTU/DIPEA in DMF (2:1 molar ratio) for 2 hours .
- Cleavage : Use TFA/TIS/water (95:2.5:2.5) for 3 hours to remove side-chain protections .
- Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and mass spectrometry .
Q. Which characterization techniques are critical for verifying this compound structural integrity?
- Methodological Answer : A multi-technique approach is required:
- NMR : ¹H and ¹³C NMR to confirm backbone connectivity (e.g., α-proton shifts at 3.8–4.3 ppm for serine) .
- CD Spectroscopy : Assess secondary structure in aqueous buffers (e.g., pH 7.4 PBS) to rule out aggregation .
- FTIR : Amide I (1650 cm⁻¹) and II (1550 cm⁻¹) bands validate peptide bonds .
- Purity Metrics : ≥95% purity via analytical HPLC with UV detection at 214 nm .
Advanced Research Questions
Q. How can contradictory data on this compound’s stability under physiological conditions be resolved?
- Methodological Answer : Contradictions often arise from variable experimental conditions. Systematic approaches include:
- Controlled Variables : Standardize temperature (37°C), buffer composition (e.g., PBS vs. Tris-HCl), and protease inhibitors .
- Degradation Kinetics : Use LC-MS/MS to quantify half-life (t½) under simulated gastric (pH 2.0) and intestinal (pH 7.4) conditions .
- Statistical Analysis : Apply ANOVA to compare stability across ≥3 independent replicates; report confidence intervals (95% CI) .
- Meta-Analysis : Cross-reference with databases like PubChem or UniProt to identify overlooked variables (e.g., metal ion interactions) .
Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies?
- Methodological Answer : Bioavailability enhancement requires iterative design:
- Prodrug Modifications : Acetylate N-terminus or esterify serine hydroxyl group to improve membrane permeability .
- Nanocarrier Systems : Encapsulate in PLGA nanoparticles (size ≤200 nm, PDI <0.2) for sustained release .
- In Vivo Validation : Use radiolabeled (³H or ¹⁴C) this compound in murine models; quantify plasma Cmax and AUC via scintillation counting .
Q. How can computational modeling predict this compound’s interactions with target enzymes (e.g., kinases)?
- Methodological Answer : Integrate molecular dynamics (MD) and QSAR:
- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 1ATP for kinase binding) to identify binding pockets .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding; validate with ITC experiments .
- QSAR Models : Train on datasets from ChEMBL or BindingDB to predict IC50 values (R² >0.7 required) .
Data Contradiction & Synthesis Guidance
Q. What frameworks guide hypothesis formulation when this compound’s in vitro activity contradicts in vivo results?
- Methodological Answer : Use FINER criteria (Feasible, Novel, Ethical, Relevant) and PICO framework:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
